molecular formula C11H9F3O2 B1354503 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid CAS No. 1187933-13-6

2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid

Cat. No.: B1354503
CAS No.: 1187933-13-6
M. Wt: 230.18 g/mol
InChI Key: SHCKKENSUDTLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-(trifluoromethyl)phenyl diazomethane with ethyl diazoacetate in the presence of a rhodium catalyst. The reaction proceeds under mild conditions, yielding the desired cyclopropane derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

  • 2-[2-(Trifluoromethyl)phenyl]propanoic acid
  • 2-[2-(Trifluoromethyl)phenyl]acetic acid
  • 2-[2-(Trifluoromethyl)phenyl]butanoic acid

Comparison: Compared to its analogs, 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid exhibits unique properties due to the presence of the cyclopropane ring. This ring structure imparts rigidity and influences the compound’s reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCKKENSUDTLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200599
Record name 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-13-6
Record name 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.